

Dioxopromethazine Hydrochloride: A Technical Overview of its Role as a Promethazine Metabolite

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Compound of Interest

Compound Name: *Dioxopromethazine hydrochloride*

Cat. No.: *B10775550*

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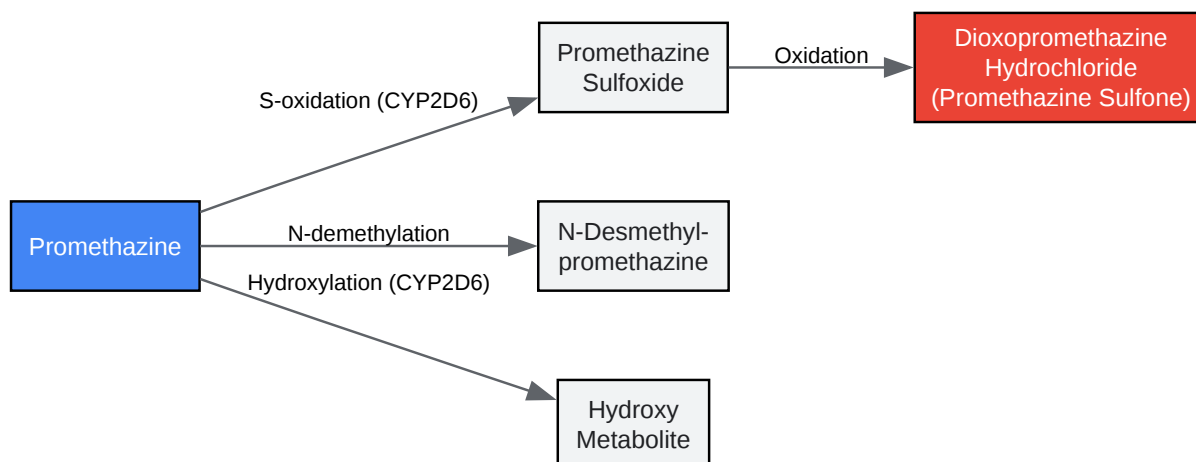
For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, undergoes extensive metabolism in the body, leading to the formation of several derivatives. Among these is **dioxopromethazine hydrochloride**, also known as promethazine sulfone. This technical guide provides an in-depth analysis of **dioxopromethazine hydrochloride** as a metabolite of promethazine, focusing on its quantitative analysis, the experimental protocols for its detection, and its known biological activities. While comprehensive human pharmacokinetic data for **dioxopromethazine hydrochloride** remains limited, this document consolidates the available information to support further research and drug development efforts.

Metabolic Pathway of Promethazine

Promethazine is primarily metabolized in the liver, with the main routes of biotransformation being S-oxidation and N-demethylation. The sulfoxides of promethazine and N-desmethylpromethazine are the predominant metabolites found in urine^[1]. Dioxopromethazine is a further oxidation product of promethazine sulfoxide.



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Caption: Metabolic pathway of Promethazine to its major metabolites.

Quantitative Data

Quantitative data on the metabolism of promethazine in humans primarily focuses on its major metabolite, promethazine sulfoxide. Following an intravenous dose of promethazine, approximately 10% is eliminated in the urine as promethazine sulfoxide, while unchanged promethazine and desmethylpromethazine account for 0.64% and 0.02-2.02%, respectively[2].

While specific human pharmacokinetic data for **dioxopromethazine hydrochloride** is not readily available, a stereoselective pharmacokinetic study in rats provides some insight.

Table 1: Pharmacokinetic Parameters of Promethazine and its Metabolites in Humans (Intravenous and Oral Administration)

Parameter	Promethazine (Intravenous)	Promethazine (Oral)	Promethazine Sulfoxide (from IV Promethazine)	Promethazine Sulfoxide (from Oral Promethazine)
Cmax	10.0 ng/mL[2]	2.4-18.0 ng/mL[2]	-	-
Tmax	4-10 h[2]	1.5-3 h[2]	-	-
AUC	14,466 ngh/mL[2]	11,511 ngh/mL[2]	Route dependent shape[3]	Route dependent shape[3]
Elimination Half- life	12-15 h[2]	12-15 h[2]	-	-
Oral Bioavailability	-	25%[3]	-	-
Renal Clearance	5.9 mL/min[2]	-	90.4 mL/min[2]	-

Table 2: Stereoselective Pharmacokinetic Parameters of Dioxopromethazine (DPZ) Enantiomers in Rat Plasma[4]

Parameter	R-DPZ	S-DPZ
Tmax (h)	1.83 ± 1.17	1.17 ± 0.41
Cmax (ng/mL)	31.06 ± 8.13	46.13 ± 10.25
AUC (0-t) (ng/mLh)	144.11 ± 31.12	196.34 ± 45.21
AUC (0-∞) (ng/mLh)	151.23 ± 33.15	205.17 ± 47.33
t1/2 (h)	3.87 ± 1.21	3.54 ± 0.98
CLz/F (L/h/kg)	2.23 ± 0.48	1.65 ± 0.38

Experimental Protocols

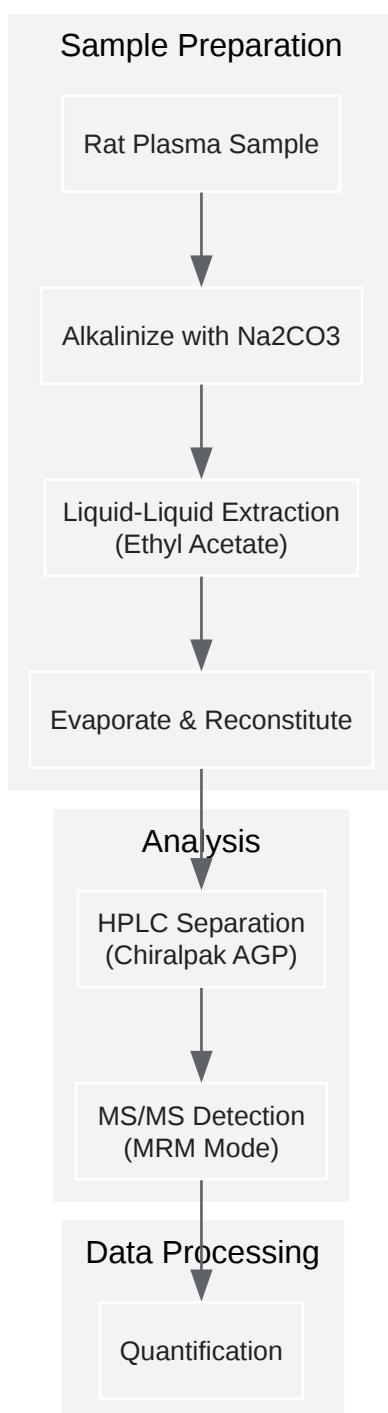
The quantification of **dioxopromethazine hydrochloride** and other promethazine metabolites typically involves chromatographic methods coupled with mass spectrometry.

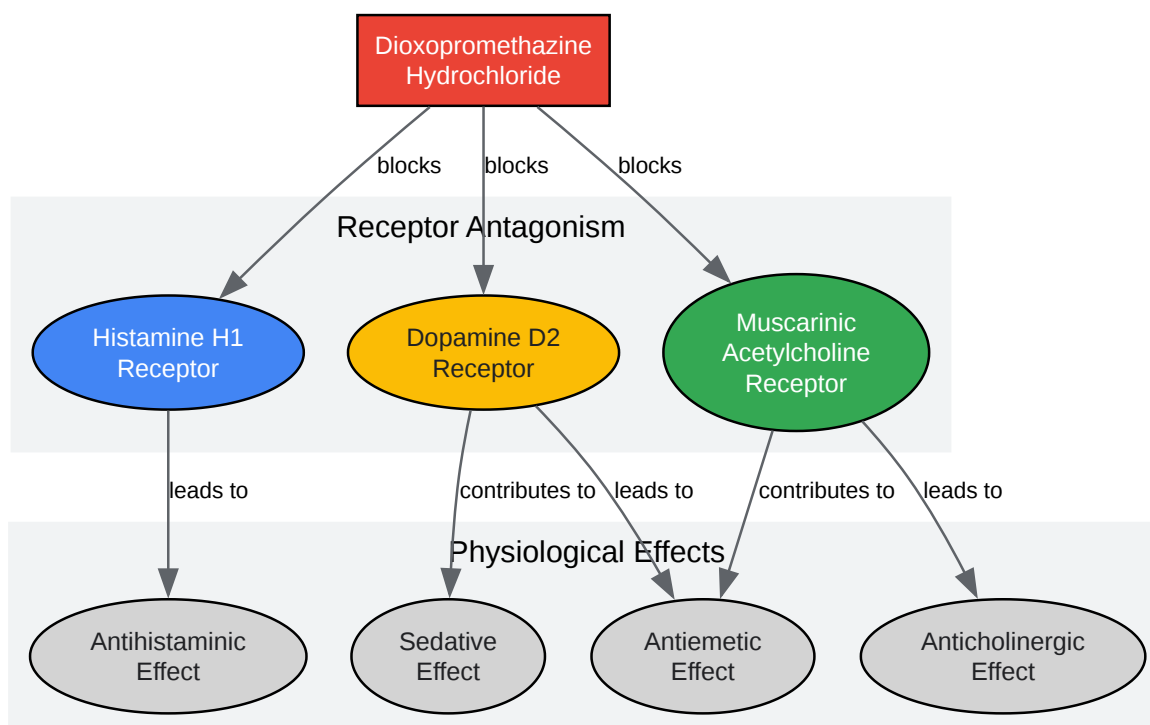
Methodology: Enantioselective HPLC-MS/MS for Dioxopromethazine in Rat Plasma[4]

This method allows for the separation and quantification of the R- and S-enantiomers of dioxopromethazine.

- Sample Preparation:
 - Alkalinize rat plasma with 1 M Na₂CO₃.
 - Perform liquid-liquid extraction of dioxopromethazine enantiomers and an internal standard (e.g., diphenhydramine) using ethyl acetate.
 - Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).
 - Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).
 - Flow Rate: Not specified.
 - Column Temperature: Not specified.
 - Injection Volume: Not specified.
- Mass Spectrometry Detection:
 - Mode: Multiple Reaction Monitoring (MRM).
 - Transitions:
 - Dioxopromethazine enantiomers: m/z 317.2 → 86.1

- Internal Standard (Diphenhydramine): m/z 256.2 → 167.1
- Validation:
 - Linearity: 1.00 - 80.00 ng/mL ($r^2 > 0.995$).
 - Lower Limit of Quantitation (LLOQ): 1.00 ng/mL.
 - Precision (RSD%): < 12.3%.
 - Accuracy (RE%): -10.5% to 6.6%.





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